

Ask1-IN-3: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Ask1-IN-3*
Cat. No.: *B15607487*

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Abstract

Ask1-IN-3 is a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. ASK1 is activated by various cellular stresses, including oxidative stress and inflammatory cytokines, and plays a crucial role in the downstream activation of p38 and JNK, leading to apoptosis and inflammation.[1] **Ask1-IN-3** exhibits a half-maximal inhibitory concentration (IC50) of 33.8 nM for ASK1 kinase.[2] In cellular assays, **Ask1-IN-3** has been demonstrated to induce apoptosis and cause cell cycle arrest at the G1 phase in HepG2 cancer cells.[2] These characteristics make **Ask1-IN-3** a valuable tool for investigating the physiological and pathological roles of the ASK1 signaling pathway.

Product Information

Product Name	Ask1-IN-3
Synonyms	YD57
Suppliers & Catalog Numbers	TargetMol: T61584Immunomart: T61584MedchemExpress: HY- 136437CymitQuimica: T61584
CAS Number	2426705-19-1[3]
Molecular Formula	C ₁₈ H ₁₈ N ₈ O ₂
Molecular Weight	378.39 g/mol
Storage	Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[4]

Biological Activity

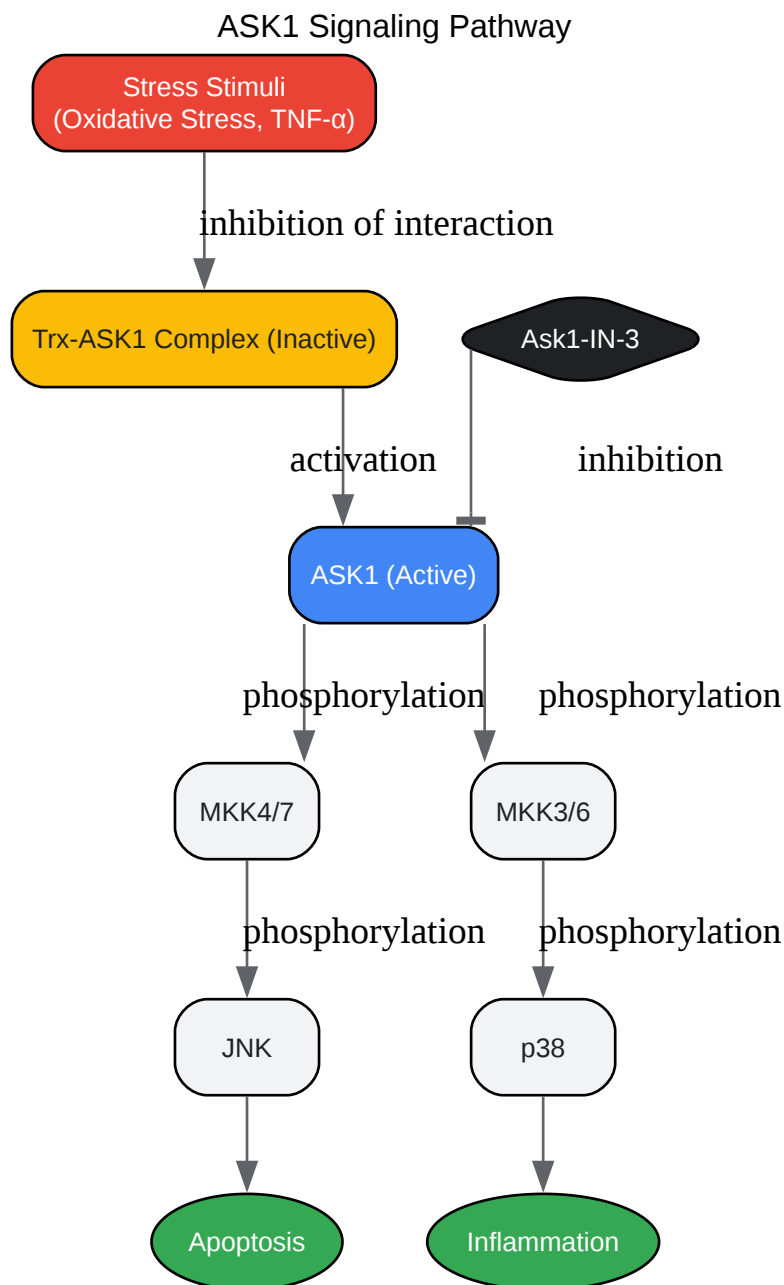
Target	IC50
ASK1	33.8 nM[2]

Cell-Based Assay	Cell Line	Effect	Concentration	Time
Apoptosis Induction	HepG2	Induces PARP cleavage[2]	10, 20, 50 µM	48 hours[2]
Cell Cycle Arrest	HepG2	Arrests cell cycle at G1 phase[2]	1 - 16 µM	24 hours[2]

Signaling Pathways

The ASK1 signaling pathway is a critical cascade in the cellular response to stress. Under normal conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx).[5] Upon exposure to stressors such as reactive oxygen species (ROS) or tumor necrosis factor-alpha (TNF-α), Trx dissociates from ASK1, leading to its activation through autophosphorylation.[5] Activated ASK1 then phosphorylates and activates downstream

kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively. [1] This cascade ultimately results in various cellular responses, including apoptosis and inflammation.[1]



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Caption: ASK1 Signaling Pathway and Inhibition by **Ask1-IN-3**

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from a general ADP-Glo™ Kinase Assay protocol and can be used to determine the IC50 of **Ask1-IN-3** against ASK1.[6]

Materials:

- Recombinant human ASK1 enzyme
- Myelin basic protein (MBP) as a substrate
- ATP
- **Ask1-IN-3**
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[6]
- 384-well plates

Procedure:

- Prepare serial dilutions of **Ask1-IN-3** in kinase buffer.
- In a 384-well plate, add 1 μl of the **Ask1-IN-3** dilution or vehicle (DMSO) control.
- Add 2 μl of ASK1 enzyme solution (e.g., 6 ng per well) to each well.[6]
- Add 2 μl of a substrate/ATP mixture (e.g., 0.1 μg/μl MBP and 25 μM ATP).[6]
- Incubate the plate at room temperature for 60 minutes.[6]
- Add 5 μl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.[6]

- Add 10 μ l of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.[6]
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **Ask1-IN-3** and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes how to assess apoptosis in HepG2 cells treated with **Ask1-IN-3** using flow cytometry.

Materials:

- HepG2 cells
- **Ask1-IN-3**
- Cell culture medium and supplements
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **Ask1-IN-3** (e.g., 10, 20, 50 μ M) or vehicle control for 48 hours.[2]
- Harvest the cells, including any floating cells from the supernatant, by trypsinization.

- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of HepG2 cells treated with **Ask1-IN-3**.

Materials:

- HepG2 cells
- **Ask1-IN-3**
- Cell culture medium and supplements
- 70% cold ethanol
- PBS
- RNase A
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

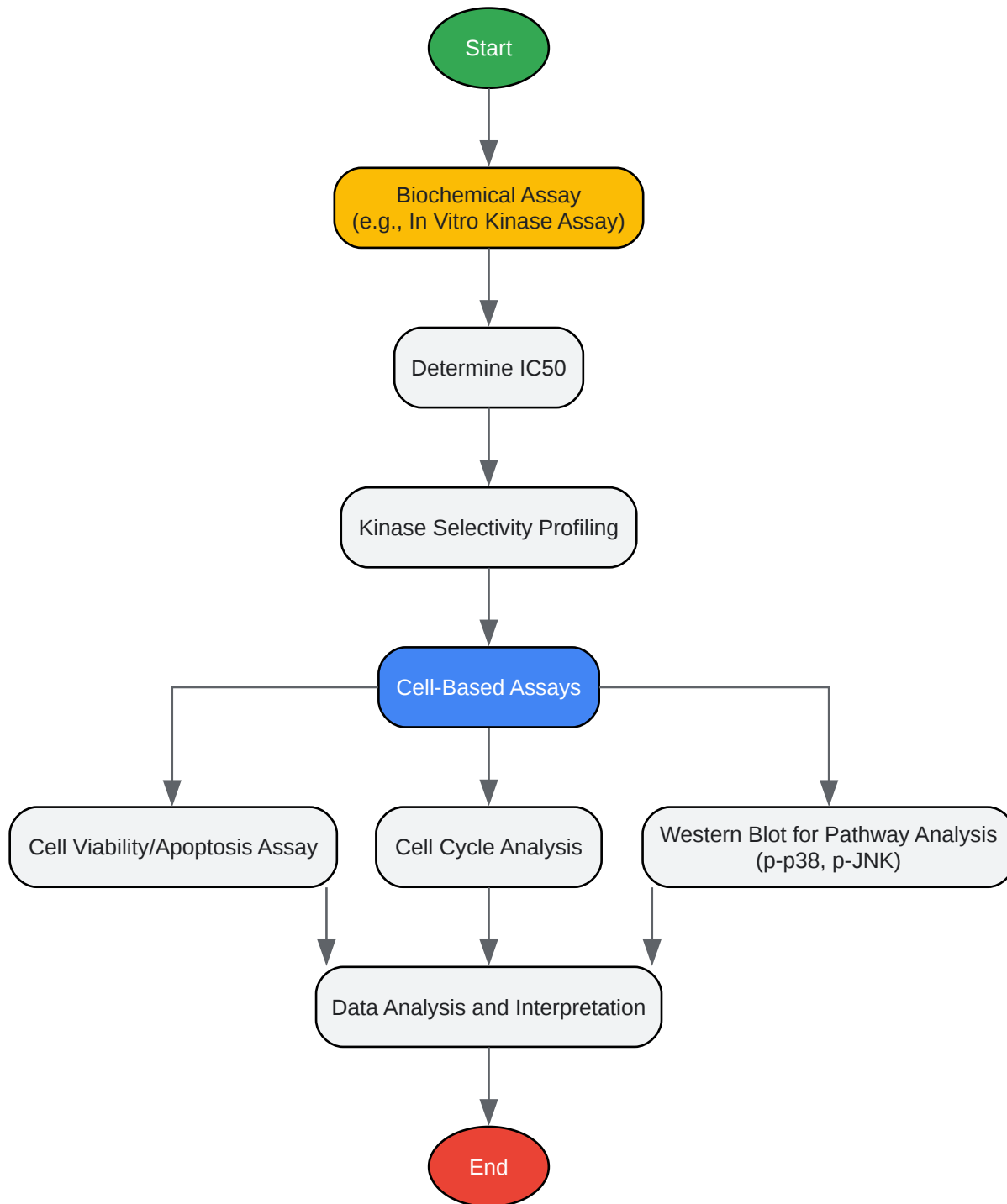
- Seed HepG2 cells in 6-well plates and allow them to attach.

- Treat the cells with different concentrations of **Ask1-IN-3** (e.g., 1 - 16 μ M) or vehicle control for 24 hours.[2]
- Harvest the cells by trypsinization.
- Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing.
- Store the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining solution containing PI (e.g., 50 $\mu\text{g}/\text{mL}$) and RNase A (e.g., 100 $\mu\text{g}/\text{mL}$) in PBS.[7]
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like **Ask1-IN-3**.

Kinase Inhibitor Characterization Workflow



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Caption: A generalized workflow for kinase inhibitor testing.

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